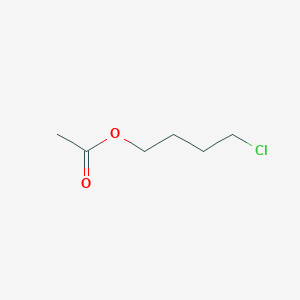

4-Chlorobutyl acetate

Description

Role as a Versatile Chemical Intermediate in Organic Synthesis

The primary role of 4-chlorobutyl acetate (B1210297) in the chemical industry is as a versatile intermediate. chemimpex.comnbinno.com Its structure allows for a two-stage reaction sequence, where the ester group can be hydrolyzed or transesterified, and the alkyl chloride can participate in nucleophilic substitution reactions. This versatility is harnessed in the synthesis of a broad spectrum of valuable compounds.

One of the key synthetic routes for preparing 4-chlorobutyl acetate involves the reaction of tetrahydrofuran (B95107) with acetyl chloride in the presence of a zinc chloride catalyst. prepchem.comsciencemadness.org Another established method is the reaction of tetrahydrofuran with acetic acid and hydrochloric acid, catalyzed by stannic chloride. google.com

The utility of this compound as an intermediate is prominently featured in the pharmaceutical and agrochemical industries. chemimpex.comnbinno.com It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anti-inflammatory drugs. nbinno.com For instance, it is used as a reagent in the synthesis of novel cyclic ADP ribose derivatives and in the creation of a transient receptor potential melastatin 2 (TRPM2) antagonist, which has implications for insulin (B600854) secretion. pharmaffiliates.comchemicalbook.com In the agrochemical sector, it contributes to the production of plant protection agents and fertilizers. nbinno.com

Beyond pharmaceuticals and agrochemicals, this compound is also employed in the synthesis of specialty chemicals. Its pleasant odor has led to its use in the fragrance and flavor industries. chemimpex.comguidechem.com Furthermore, it is a precursor in the production of detergents and agents for decreasing water evaporation. google.com

Significance in Reagent Chemistry and Process Development

The significance of this compound extends to its role in reagent chemistry and the optimization of chemical processes. Its well-defined reactivity and compatibility with various reaction conditions make it a reliable reagent for introducing a four-carbon chain with a terminal functional group that can be further manipulated. nbinno.com

In the context of process development, the use of this compound offers several advantages. The synthesis of this intermediate can be achieved through scalable and efficient methods, such as the fixed-bed or moving-bed continuous operations described in patent literature. google.com These processes allow for high throughput and recovery of the product. The reaction conditions for its synthesis, for example, reacting tetrahydrofuran with acetyl chloride, are well-documented, with reported yields of around 68-76%. prepchem.comsciencemadness.org

The compound's physical properties, such as its boiling point and solubility, are also advantageous for industrial processes. It is a liquid at room temperature, making it easy to handle and transport. Its solubility in organic solvents facilitates its use in a variety of reaction media. chemimpex.comcymitquimica.com

The development of synthetic methodologies involving this compound continues to be an active area of research. For example, milder and more efficient methods for its synthesis have been explored, such as the use of catalytic amounts of magnesium turnings or lanthanide salts. researchgate.net These advancements in reagent chemistry and process development underscore the enduring importance of this compound as a fundamental tool in the chemist's arsenal.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H11ClO2 | guidechem.compharmaffiliates.com |

| Molecular Weight | 150.60 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Colorless to light yellow liquid | chemimpex.com |

| Boiling Point | 92 °C at 22 mmHg | chemicalbook.comchemdad.com |

| Density | 1.072 g/mL at 25 °C | chemicalbook.comchemdad.com |

| Refractive Index | n20/D 1.434 | chemicalbook.comchemdad.com |

| Flash Point | 64 °C (closed cup) | guidechem.comsigmaaldrich.com |

| CAS Number | 6962-92-1 | chemimpex.comguidechem.compharmaffiliates.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chlorobutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLDCZJUHYVOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884344 | |

| Record name | 1-Butanol, 4-chloro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6962-92-1 | |

| Record name | 1-Butanol, 4-chloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6962-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 4-chloro-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006962921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobutyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 4-chloro-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanol, 4-chloro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Acylative Cleavage Reactions for 4-Chlorobutyl Ester Formation

The formation of 4-chlorobutyl esters, including 4-chlorobutyl acetate (B1210297), is often achieved through the acylative cleavage of tetrahydrofuran (B95107) (THF). This process involves the ring-opening of the cyclic ether THF and subsequent acylation. Various catalysts have been employed to facilitate this transformation, enhancing reaction rates and yields.

Magnesium-Catalyzed O-Acylative Cleavage of Tetrahydrofuran

A highly efficient method for the synthesis of 4-chlorobutyl esters involves the use of magnesium turnings as a catalyst. tandfonline.comresearchgate.net In this process, acyl chlorides react with dry tetrahydrofuran at room temperature (25 °C) in the presence of a catalytic amount of magnesium, producing excellent yields of the corresponding 4-chlorobutyl esters in a short reaction time. tandfonline.comresearchgate.net This method is noted for its use of an inexpensive and environmentally benign metal catalyst. tandfonline.com The reaction has been successfully applied to a range of acyl chlorides, including aroyl chlorides with both electron-donating and electron-withdrawing groups, all of which react efficiently to give high yields of 4-chlorobutyl esters in under 10 minutes. tandfonline.com

To optimize the reaction conditions, the amount of magnesium turnings was varied in the reaction of THF and benzoyl chloride. The results indicated that a catalytic amount of magnesium is sufficient, with the maximum yield of 4-chlorobutyl benzoate (B1203000) (94%) being achieved with just 0.024g of magnesium. The reaction does not proceed in the absence of the magnesium catalyst. tandfonline.com

Table 1: Effect of Magnesium Amount on the Synthesis of 4-Chlorobutyl Benzoate

| Entry | Amount of Mg (g) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 0.012 | 10 | 90 |

| 2 | 0.024 | 10 | 94 |

| 3 | 0.036 | 10 | 92 |

| 4 | 0.048 | 10 | 92 |

| 5 | 0 | 60 | 0 |

| 6 | 0 | 120 | 0 |

Reaction conditions: Benzoyl chloride (10 mmol), THF (10 ml), 25 °C. tandfonline.com

Brønsted-Lowry Acid Catalysis in Acylative Cleavage Processes

Brønsted-Lowry acids, such as phenol (B47542) or dry hydrochloric acid, can catalyze the acylative cleavage of tetrahydrofuran. researchgate.net For instance, an acyl chloride derived from 5-(8-carboxyl-1-naphthyl)-10,15,20-triphenyl-porphyrin reacted with tetrahydrofuran in the presence of these acids to yield the corresponding 4-chlorobutyl ester. researchgate.net This demonstrates the utility of Brønsted-Lowry acids in promoting the ring-opening of THF for ester formation. researchgate.net

Bi(III) Halide Catalysis for Tetrahydrofuran Ring Opening

Bismuth(III) compounds have been explored as catalysts for the O-acylative cleavage of tetrahydrofuran derivatives. The Bi(III) catalyzed reaction of cis- and trans-2,5-dimethyltetrahydrofuran with various acyl chlorides, such as acetyl chloride, benzoyl chloride, or isobutyryl chloride, proceeds in a stereochemically consistent manner. researchgate.net This suggests a concerted mechanism (ANDN) that likely involves a stabilized carbocation or a 'loose' SN2 transition state. researchgate.net While this specific study focused on a substituted THF, it provides insight into the potential of Bi(III) halides to catalyze the ring-opening of THF itself for the formation of 4-chlorobutyl esters.

Octacarbonyl Dicobalt Catalysis in Cyclic Ether Ring Scission

Octacarbonyl dicobalt, Co2(CO)8, has been identified as a catalyst for the ring cleavage of tetrahydrofuran by acyl chlorides. chem-soc.siresearchgate.net This transition metal carbonyl complex facilitates the acylative cleavage, offering another catalytic route to 4-chlorobutyl esters. The use of Group VI metal carbonyls has also been investigated for this reaction, with the catalytic effectiveness following the order Mo(CO)6 > W(CO)6 > Cr(CO)6. researchgate.net

Esterification and Acetylation Processes

Direct esterification and acetylation reactions provide alternative pathways to 4-chlorobutyl acetate, again often utilizing the ring-opening of tetrahydrofuran.

Reaction of Tetrahydrofuran with Acetyl Chloride Utilizing Lewis Acid Catalysts

The reaction of tetrahydrofuran with acetyl chloride in the presence of a Lewis acid catalyst is a common and effective method for preparing this compound. Zinc chloride (ZnCl2) is a frequently used catalyst for this transformation. prepchem.comgoogle.com When a mixture of acetyl chloride, tetrahydrofuran, and a catalytic amount of zinc chloride is heated under reflux, this compound is produced in good yield. prepchem.com This method is advantageous due to the low cost of the catalyst. google.com

Other Lewis acids have also been shown to be effective. For example, iodine (I2) at a concentration of 10 mol% under solvent-free conditions provides higher yields and shorter reaction times compared to reagents like FeCl3 and ZnCl2. researchgate.netmdpi.com A variety of other Lewis acids, including InBr3, Bi(NO3)3, and La(NO3)3, have also been successfully employed to catalyze the ring-opening of THF with acyl chlorides to generate δ-chloro butyl esters. google.com A one-pot method has also been developed where a carboxylic acid is first converted to its acid chloride using oxalyl chloride, and then reacted in situ with tetrahydrofuran in the presence of iodine monochloride (ICl) to form the 4-chlorobutyl ester. chem-soc.si

In a specific example, reacting tetrahydrofuran with acetic acid and hydrochloric acid in the presence of stannic chloride (a Friedel-Crafts catalyst) also yields this compound. google.com

Table 2: Comparison of Lewis Acid Catalysts in the Synthesis of 4-Chlorobutyl Esters from THF and Acyl Chlorides

| Catalyst | Key Features | Reference |

|---|---|---|

| Zinc Chloride (ZnCl2) | Inexpensive and effective catalyst. | prepchem.comgoogle.com |

| Iodine (I2) | High yields, short reaction times, solvent-free conditions. | researchgate.netmdpi.com |

| Indium(III) Bromide (InBr3) | Effective Lewis acid catalyst. | google.com |

| Bismuth(III) Nitrate (Bi(NO3)3) | Effective Lewis acid catalyst. | google.com |

| Lanthanum(III) Nitrate (La(NO3)3) | Effective Lewis acid catalyst. | google.com |

| Stannic Chloride (SnCl4) | Used in conjunction with acetic acid and HCl. | google.com |

Derivatization and Bifunctionalization Strategies Involving this compound

This compound serves as a versatile bifunctional compound, enabling a variety of derivatization and bifunctionalization strategies. Its two reactive centers, the ester and the chloro group, can be manipulated to introduce diverse functionalities into molecules.

The selective ring-opening of N-alkyl pyrrolidines presents a valuable method for the synthesis of 4-chlorobutyl carbamates. google.comresearchgate.net This reaction provides access to 1,4-bifunctional compounds that are useful intermediates in organic synthesis. google.comresearchgate.net Studies have shown that N-alkyl pyrrolidines can undergo competitive reaction pathways with chloroformates, leading to either N-dealkylation or ring-opening to yield 4-chlorobutyl carbamates. google.comresearchgate.net

The specific reaction pathway is dependent on the nature of the substituent on the nitrogen atom of the pyrrolidine (B122466) ring. google.comresearchgate.net For instance, N-methyl and N-ethyl pyrrolidine derivatives tend to undergo selective ring-opening, while N-benzyl pyrrolidines favor dealkylation. google.comresearchgate.net Computational calculations have supported these experimental findings by demonstrating the energy differences between the transition states of the two competing pathways. google.comresearchgate.net This substituent-dependent reactivity allows for the controlled synthesis of various 4-chlorobutyl carbamate (B1207046) derivatives. google.comresearchgate.net

Imidazole-containing methacrylate (B99206) monomers are of significant interest for the development of functional polymers with applications in various fields. A plausible synthetic route to such monomers involves the use of this compound as a key building block. This synthesis can be conceptualized as a two-step process.

In the first step, this compound would react with imidazole (B134444) in a nucleophilic substitution reaction to afford 1-(4-acetoxybutyl)imidazole. This reaction would involve the displacement of the chloride ion by the imidazole nitrogen.

The second step would be the conversion of the acetate group of 1-(4-acetoxybutyl)imidazole into a methacrylate group. This transformation can be achieved through transesterification. The transesterification could be carried out by reacting the intermediate with methyl methacrylate in the presence of a suitable catalyst, such as a magnesium alcoholate or a lithium-based catalyst. The progress of the reaction would be driven by the removal of the lower-boiling methyl acetate byproduct. This general approach of transesterifying an acetate to a methacrylate is a known synthetic strategy.

The resulting imidazole-containing methacrylate monomer can then be polymerized or copolymerized with other monomers, such as methyl methacrylate, to produce polymers with tailored properties. google.compharmaffiliates.com The incorporation of the imidazole moiety can impart unique characteristics to the final polymer, such as improved thermal stability. google.com

Table 2: Proposed Two-Step Synthesis of an Imidazole-Containing Methacrylate Monomer

| Step | Reactants | Product | Key Transformation |

| 1 | This compound, Imidazole | 1-(4-Acetoxybutyl)imidazole | Nucleophilic substitution |

| 2 | 1-(4-Acetoxybutyl)imidazole, Methyl methacrylate | 4-(1H-Imidazol-1-yl)butyl methacrylate | Transesterification |

This table is interactive and can be sorted by column.

Functionalized ionic liquids (ILs) are a class of salts with melting points below 100 °C that have tunable physicochemical properties, making them suitable for a wide range of applications. acs.orgmdpi.com The incorporation of a chlorobutyl moiety, derivable from this compound, allows for the synthesis of task-specific ionic liquids.

A common synthetic strategy involves a quaternization reaction. For instance, a heterocyclic compound such as pyridine (B92270) or 1-methylimidazole (B24206) can be reacted with a chlorobutyl-containing compound to form a quaternary ammonium (B1175870) salt. acs.org While 1,4-dichlorobutane (B89584) is often used, a similar pathway could be envisioned starting from this compound, where the chloro group undergoes quaternization.

Following the quaternization, an anion metathesis reaction can be performed to introduce the desired anion, such as hexafluorophosphate (B91526) ([PF6]⁻), further tailoring the properties of the ionic liquid. acs.org This approach allows for the creation of both monocationic and dicationic ionic liquids with chlorobutyl linkers, which can then be used in various applications, including as solvents for biomass processing or in the modification of polymers. acs.orgchemra.com

The selective functionalization of unactivated sp3 C-H bonds is a significant challenge in organic synthesis. acs.orgorganic-chemistry.org Photochemical methods offer a powerful tool to achieve site-selective chlorination under mild conditions. google.comresearchgate.net These reactions are typically initiated by the absorption of light, often in the UV or visible range, which generates highly reactive radical species. sigmaaldrich.com

A general mechanism for photochemical chlorination involves the homolytic cleavage of a chlorine source, such as molecular chlorine (Cl₂) or N-chlorosuccinimide (NCS), to produce chlorine radicals. google.com These radicals can then abstract a hydrogen atom from an alkane substrate to form an alkyl radical. google.comsigmaaldrich.com This alkyl radical subsequently reacts with another molecule of the chlorine source to yield the chlorinated product and a new chlorine radical, thus propagating a chain reaction.

The site selectivity of these reactions can be influenced by various factors, including steric and electronic effects. google.com For instance, tertiary C-H bonds are generally more reactive towards radical abstraction than secondary or primary C-H bonds. Recent advancements have focused on developing catalytic systems that can achieve high site selectivity. acs.org These systems often employ a photocatalyst that, upon excitation, can promote the generation of a selective hydrogen atom abstractor. organic-chemistry.org For a molecule like this compound, such methods could, in principle, be applied to introduce additional chlorine atoms at specific positions, further increasing its synthetic utility.

Advanced Applications in Chemical Synthesis

Precursor Role in Pharmaceutical and Agrochemical Synthesis

The utility of 4-chlorobutyl acetate (B1210297) as a precursor is well-established in the pharmaceutical and agrochemical industries. innospk.comchemimpex.com Its bifunctional nature allows for the introduction of a four-carbon chain into a target molecule, which can be further modified at either the chloro or acetate terminus.

In pharmaceutical synthesis, 4-chlorobutyl acetate is implicated as an intermediate in the production of various active pharmaceutical ingredients (APIs). For instance, it can serve as a precursor to the butyrophenone (B1668137) scaffold, a key structural motif in a class of antipsychotic drugs. The synthesis of these compounds often involves the alkylation of an appropriate amine with a 4-chlorobutyryl derivative, which can be readily prepared from this compound. While direct synthesis routes from this compound are proprietary, its role as a key starting material for the 4-chlorobutyryl moiety is recognized. One notable, albeit indirectly related, example is the synthesis of Alverine, a smooth muscle relaxant, where related 4-chlorobutyl compounds are utilized to introduce the butyl spacer. pharmaffiliates.com

The agrochemical sector also leverages this compound as an intermediate for the synthesis of pesticides and herbicides. innospk.comchemimpex.com The butyl chain introduced by this reagent can be crucial for the biological activity and physical properties of the final product, influencing factors such as soil mobility and plant uptake. While specific, publicly available examples of its direct use in modern agrochemical synthesis are limited due to proprietary considerations, its utility as a versatile building block for introducing a functionalized four-carbon unit is a principle that is widely applied in the design and synthesis of new crop protection agents.

Reagent in Biosynthesis Research

This compound has proven to be a valuable tool in the field of biosynthesis research, particularly in the construction of molecules that mimic or interact with biological systems. Its ability to introduce a flexible four-carbon linker is crucial for the synthesis of probes and modulators of cellular processes.

Synthesis of Cyclic ADP Ribose Derivatives for Cellular Signaling and Calcium Mobilization Studies

Cyclic ADP-ribose (cADPR) is a critical second messenger involved in intracellular calcium signaling. nih.gov The synthesis of cADPR analogs is essential for studying its mechanism of action and developing potential therapeutic agents. This compound serves as a key reagent in the synthesis of certain cADPR derivatives. pharmaffiliates.comchemicalbook.com

In a typical synthetic route, this compound is used to alkylate a precursor molecule, often an imidazole (B134444) derivative, which will ultimately form part of the core structure of the cADPR analog. The butyl chain introduced by this compound acts as a flexible linker within the final molecule, mimicking the ribose ring of the natural cADPR. Following the alkylation step, the acetate group can be hydrolyzed to a hydroxyl group, which is then further functionalized, for example, by phosphorylation, to complete the synthesis of the cADPR analog. These synthetic analogs are then used in cell-based assays to study calcium release from intracellular stores, providing valuable insights into the role of cADPR in cellular signaling pathways. nih.gov

| Reagent/Intermediate | Role in Synthesis |

| This compound | Introduces a four-carbon linker |

| Imidazole derivative | Core structural component |

| Synthetic cADPR analog | Tool for studying calcium mobilization |

Synthesis of Transient Receptor Potential Melastatin 2 (TRPM2) Antagonists for Insulin (B600854) Secretion and Glucose Homeostasis Research

The Transient Receptor Potential Melastatin 2 (TRPM2) ion channel is implicated in various physiological processes, including insulin secretion and the regulation of glucose homeostasis. innospk.com The development of selective TRPM2 antagonists is therefore of significant interest for both basic research and as potential therapeutic agents for metabolic disorders. This compound is utilized in the synthesis of antagonists for this important biological target. pharmaffiliates.comchemicalbook.com

The synthesis of TRPM2 antagonists often involves the construction of molecules that can block the ion channel. The butyl acetate moiety of this compound can be incorporated into the structure of these antagonists to provide a linker of appropriate length and flexibility to interact with the channel protein. For example, the chloro group can be displaced by a nucleophilic component of a core heterocyclic scaffold, while the acetate group can be hydrolyzed and further modified to introduce other functionalities that enhance binding affinity and selectivity for the TRPM2 channel. These synthesized antagonists are then used in electrophysiology and in vivo studies to investigate the role of TRPM2 in insulin secretion from pancreatic beta cells and to explore its potential as a drug target for the management of diabetes. innospk.com

Development of Novel Polymeric Materials

The reactivity of this compound makes it a valuable monomer or functionalizing agent in the synthesis of advanced polymeric materials with tailored properties and applications.

Synthesis of pH-Responsive Block Co-polymers for Nucleic Acid Delivery Systems

The development of effective non-viral vectors for the delivery of nucleic acids (e.g., DNA, siRNA) is a major goal in gene therapy. pH-responsive polymers that can facilitate the release of their cargo in the acidic environment of endosomes are particularly promising. This compound has been instrumental in the synthesis of such smart polymeric materials.

In a representative synthesis, this compound is used to introduce a pendant chlorobutyl group onto a polymer backbone. This is typically achieved by reacting the hydroxyl group of a monomer, such as a methacrylate (B99206), with 4-chlorobutyryl chloride (derived from 4-chlorobutanoic acid, which can be obtained from this compound). The resulting monomer is then polymerized to form a block co-polymer. The pendant chlorobutyl groups can then be functionalized, for example, by reaction with imidazole to introduce pH-responsive moieties.

These imidazole-functionalized block co-polymers are designed to be soluble and stable at physiological pH but become protonated and membrane-disruptive in the acidic environment of the endosome. This pH-triggered change in conformation facilitates the release of the encapsulated nucleic acids into the cytoplasm, thereby enhancing the efficiency of gene delivery.

| Polymer Component | Function |

| Hydrophilic block (e.g., PEG) | Provides stability in biological fluids |

| pH-responsive block | Facilitates endosomal escape |

| Nucleic acid cargo | Therapeutic or research agent |

Synthesis of Biologically Active Scaffolds and Ligands

Beyond its role in the synthesis of specific therapeutic agents and materials, this compound is a valuable tool for the construction of novel molecular scaffolds and ligands with potential biological activity. Its ability to introduce a flexible, functionalizable four-carbon linker allows for the exploration of new chemical space in drug discovery.

The butyl chain can act as a spacer to connect two or more pharmacophoric groups at an optimal distance for interacting with a biological target. For example, in the design of bivalent ligands that can simultaneously bind to two receptor sites, the linker derived from this compound can provide the necessary length and conformational flexibility.

Furthermore, the chloro- and acetate- functionalities can be used to introduce a variety of chemical groups through nucleophilic substitution and ester hydrolysis/amidation reactions, respectively. This allows for the rapid generation of libraries of compounds with diverse functionalities, which can then be screened for biological activity against a range of targets. While specific examples of broadly applicable bioactive scaffolds synthesized directly from this compound are often embedded within larger drug discovery programs and not always explicitly published, the principles of its use in creating such structures are a fundamental aspect of medicinal chemistry.

Preparation of Piperine-Derived Diesters for Antimicrobial Investigations

The quest for new antimicrobial agents has led researchers to modify natural products, such as piperine (B192125), the primary alkaloid from black pepper. The synthesis of novel piperine-derived diesters has been explored as a strategy to enhance its biological activity. In this context, 4-chlorobutyl esters (δ-chloro-esters) serve as crucial electrophilic partners for coupling with the piperine backbone.

The general synthetic strategy involves several steps. First, piperine is hydrolyzed under basic conditions (e.g., ethanolic potassium hydroxide) to yield piperic acid. scielo.brscielo.br This acid is then converted to its corresponding carboxylate salt, typically potassium piperate, creating a nucleophilic species. The key step involves the reaction of this salt with a 4-chlorobutyl ester derivative in a bimolecular nucleophilic substitution (SN2) reaction. scielo.brscielo.br The carboxylate attacks the carbon atom bearing the chlorine, displacing the chloride and forming the final diester product. The presence of potassium iodide can facilitate this reaction by an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide. scielo.br

A study detailed the synthesis of a series of fifteen new piperine-derived diesters by reacting potassium piperate with various δ-chloro-esters. scielo.br These chloro-esters were themselves prepared via the zinc chloride-catalyzed ring-opening of tetrahydrofuran (B95107) (THF) with different acyl chlorides. scielo.br The resulting diesters were then investigated for their antimicrobial properties against a panel of bacteria and fungi. The research found that several of the synthesized compounds exhibited inhibitory activity against the tested microbial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 256 to 1024 µg/mL. scielo.br This demonstrates the utility of the 4-chlorobutyl moiety as a linker to generate novel derivatives of natural products for biological screening.

Table 1: Examples of Synthesized Piperine-Derived Diesters and their Antimicrobial Activity

| Compound Name | R Group on Ester | Yield (%) | Antimicrobial Activity (MIC, µg/mL) |

|---|---|---|---|

| 7a | Phenyl | 75 | 512-1024 |

| 7d | 4-Bromophenyl | 80 | 256-1024 |

| 7h | 4-Nitrophenyl | 84 | 256-512 |

| 7l | 4-(Trifluoromethyl)cinnamyl | 55 | 512-1024 |

| 7n | 4-Methoxyphenylacetyl | 65 | >1024 |

Data sourced from scientific literature detailing the synthesis and antimicrobial evaluation of these compounds. scielo.br

Insights into Reaction Mechanisms and New Chemical Process Development

The industrial production and synthetic utility of this compound are underpinned by the principles of process development and a clear understanding of its governing reaction mechanisms. A primary focus in its process development has been the efficient and high-yield synthesis from readily available starting materials.

A key method for the industrial preparation of this compound and related δ-chloro-esters is the acylative cleavage of tetrahydrofuran (THF). google.comchem-soc.si This process involves the ring-opening of the THF ether ring by reacting it with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst. prepchem.com Catalysts like anhydrous zinc chloride are particularly effective and are used in catalytic amounts. google.com Patents describe this method as a fast, gentle, and high-yield process that avoids the harsh conditions or expensive reagents associated with other methods. google.com The reaction proceeds via the coordination of the Lewis acid (ZnCl₂) to the oxygen atom of the THF ring. This coordination polarizes the C-O bond, activating the ring and making it susceptible to nucleophilic attack by the chloride ion from acetyl chloride. This concerted or sequential step results in the opening of the ring and the formation of the this compound product. researchgate.net The process is advantageous as the product can often be purified by direct vacuum distillation from the reaction mixture. google.com

Beyond its synthesis, the primary reaction mechanism that dictates the utility of this compound as a synthetic intermediate is nucleophilic substitution at the primary carbon bonded to the chlorine atom. innospk.com As an alkyl chloride, it readily reacts with a wide range of nucleophiles (e.g., carboxylates, amines, alkoxides), allowing for the introduction of the 4-acetoxybutyl group into various molecules. scielo.br This reactivity is fundamental to its role as a building block in the pharmaceutical and fine chemical industries for creating more complex molecular architectures. innospk.com

Investigations into Biological Activities and Pharmaceutical Relevance of 4 Chlorobutyl Acetate Derivatives

Exploration of Receptor Ligand Interactions

The interaction of novel chemical entities with specific receptors is a cornerstone of drug discovery. The receptors FFA3/GPR41, FFA2/GPR43, and HCA2/GPR109A are of significant interest due to their roles in metabolic and inflammatory processes. nih.govnih.gov Future research could explore the synthesis of 4-chlorobutyl acetate (B1210297) derivatives as potential ligands for these receptors.

Free Fatty Acid Receptors (FFA3/GPR41, FFA2/GPR43)

The free fatty acid receptors FFA3 (GPR41) and FFA2 (GPR43) are activated by short-chain fatty acids and are implicated in various physiological processes, including energy homeostasis and immune response. nih.govsemanticscholar.org The development of selective agonists or antagonists for these receptors is a key area of research for metabolic disorders and inflammatory diseases. nih.govnih.gov Investigations could be designed to synthesize a library of compounds where the 4-chlorobutyl acetate moiety is incorporated into novel scaffolds, followed by screening for binding affinity and functional activity at FFA3 and FFA2 receptors.

Hydroxycarboxylic Acid Receptor HCA2/GPR109A

The HCA2 receptor (GPR109A) is the receptor for nicotinic acid (niacin) and is involved in the regulation of lipolysis. nih.govresearchgate.net Agonists of this receptor have been explored for the treatment of dyslipidemia. nih.gov Synthesizing derivatives of this compound to target HCA2 could be a promising avenue for identifying new therapeutic agents. nih.gov Such research would involve the chemical modification of this compound to create molecules with structural similarities to known HCA2 ligands, followed by in vitro assays to determine their efficacy.

Antimicrobial Efficacy of Derived Compounds

The rising threat of antimicrobial resistance necessitates the discovery of new antimicrobial agents. mdpi.com Derivatives of various organic compounds are continually being explored for their potential to inhibit the growth of pathogenic bacteria and fungi. nih.govresearchgate.net

In silico Predictive Studies of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before undertaking costly and time-consuming synthesis and in vitro testing, computational methods can be employed to predict the pharmacokinetic properties of hypothetical this compound derivatives. dovepress.comfip.orgnih.gov In silico tools can assess parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism, helping to prioritize the synthesis of compounds with a higher likelihood of success in later stages of drug development. nih.gov

Table 1: Hypothetical In Silico ADME Prediction for a this compound Derivative

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for absorption |

| LogP | < 5 | Optimal lipophilicity |

| Hydrogen Bond Donors | < 5 | Good membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |

In vitro Inhibition Studies Against Bacterial and Fungal Strains

Following synthesis, novel derivatives of this compound would need to be tested for their antimicrobial activity against a panel of clinically relevant bacterial and fungal strains. researchgate.net Standard methods such as broth microdilution or disk diffusion assays could be used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of these compounds.

Table 2: Illustrative In Vitro Antimicrobial Activity Data

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | > 128 |

| Derivative B | Escherichia coli | 64 |

| Derivative C | Candida albicans | > 128 |

| Control Drug | Staphylococcus aureus | 2 |

| Control Drug | Escherichia coli | 4 |

Anti-inflammatory Properties of Synthesized Derivatives

Chronic inflammation is a key component of many diseases, and the development of new anti-inflammatory agents is an ongoing research priority. nih.govnih.govresearchgate.netmdpi.com The potential anti-inflammatory effects of this compound derivatives could be investigated through a variety of in vitro and in vivo models. This would typically involve synthesizing a series of derivatives and evaluating their ability to modulate inflammatory pathways.

Modulation of Cellular Pathways

This compound serves as a versatile chemical intermediate for the synthesis of various derivatives with significant biological activities. Its utility in introducing a flexible four-carbon chain allows for the creation of molecules that can interact with and modulate critical cellular pathways. Research into these derivatives has revealed potential therapeutic applications, particularly in the realms of cellular signaling, calcium mobilization, and metabolic regulation.

Derivatives of this compound have been implicated in the synthesis of compounds that modulate intracellular calcium ([Ca2+]) levels, a crucial aspect of cellular signaling. One notable area of investigation is the synthesis of cyclic ADP-ribose (cADPR) derivatives. cADPR is a potent second messenger that mobilizes [Ca2+] from intracellular stores, playing a vital role in various physiological processes. nih.gov The synthesis of novel cADPR analogues, facilitated by reagents like this compound, allows researchers to probe the mechanisms of [Ca2+]-induced [Ca2+] release (CICR) through ryanodine (B192298) receptors (RyRs). ox.ac.uk

The ability to create structurally diverse cADPR derivatives is essential for understanding the structure-activity relationships that govern their interaction with RyRs and other components of the calcium signaling machinery. These synthetic analogues can act as agonists or antagonists of cADPR-mediated signaling, providing valuable tools to dissect the intricate pathways that regulate cellular function. By modifying the cyclic ADP-ribose structure, for instance by introducing a butyl acetate-derived chain, researchers can investigate how these changes affect binding affinity and efficacy in mobilizing calcium. This line of inquiry is fundamental to developing therapeutic agents that can correct dysregulated calcium signaling in various disease states.

Table 1: Research Findings on the Role of cADPR in Cellular Signaling and Calcium Mobilization

| Finding | Implication in Research | Reference |

|---|---|---|

| cADPR is a potent Ca2+ mobilizing agent. | Establishes the fundamental role of cADPR in intracellular calcium regulation. | nih.gov |

| cADPR enhances the sensitivity of ryanodine-sensitive calcium-release channels to activation by calcium. | Highlights the mechanism of Ca2+-induced Ca2+ release modulation by cADPR. | ox.ac.uk |

The role of this compound as a precursor extends to the development of compounds targeting pathways directly involved in insulin (B600854) secretion and diabetes. A key area of this research is the synthesis of antagonists for the Transient Receptor Potential Melastatin 2 (TRPM2) channel. TRPM2 is a Ca2+-permeable nonselective cation channel that is implicated in the regulation of insulin secretion from pancreatic β-cells. nih.gov

Studies have shown that the absence or inhibition of TRPM2 impairs insulin secretion in response to glucose and incretin (B1656795) hormones. nih.gov This is associated with a smaller increase in intracellular Ca2+ in β-cells, underscoring the channel's importance in the signaling cascade that leads to insulin release. nih.gov Consequently, the development of TRPM2 antagonists, for which this compound can serve as a synthetic starting material, is a promising avenue for diabetes research. These antagonists allow for the precise investigation of the role of TRPM2 in both physiological and pathophysiological conditions related to glucose metabolism.

The use of this compound in the synthesis of such modulators provides a chemical handle to explore the therapeutic potential of targeting TRPM2. By creating derivatives that can selectively block this channel, researchers can study the downstream effects on insulin secretion and glucose homeostasis, potentially leading to the development of novel anti-diabetic therapies. nih.govmdpi.com

Table 2: Research Findings on the Relevance of TRPM2 to Insulin Secretion and Diabetes

| Finding | Relevance to Diabetes Research | Reference |

|---|---|---|

| TRPM2 is involved in insulin secretion stimulated by glucose and potentiated by incretins. | Identifies TRPM2 as a potential therapeutic target for enhancing insulin release. | nih.gov |

| Lack of TRPM2 impairs insulin secretion and glucose metabolism in mice. | Demonstrates the physiological importance of TRPM2 in maintaining glucose homeostasis. | nih.gov |

Role in Precursor Chemistry for Drug Discovery and Development

This compound's utility as a precursor is not limited to the aforementioned areas. Its bifunctional nature, possessing both an ester and a reactive alkyl chloride, makes it a valuable building block in the synthesis of a wide array of pharmaceutical compounds. The butyl chain can act as a flexible linker or spacer in more complex molecules, influencing their solubility, bioavailability, and interaction with biological targets.

In the context of oncology, the development of novel cytotoxic agents is a cornerstone of drug discovery. While direct studies detailing the cytotoxic effects of compounds synthesized from this compound are not prevalent in the readily available literature, its potential as a precursor for such agents is significant. The introduction of a butyl chain can be a key structural feature in various classes of anticancer compounds. For instance, this linker can be used to connect different pharmacophores, leading to hybrid molecules with enhanced or novel mechanisms of action.

Research on various synthetic compounds demonstrates the importance of molecular structure in determining cytotoxic activity against cancer cell lines. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. For example, studies on newly synthesized podophyllotoxin (B1678966) derivatives and other novel chemical entities have reported significant cytotoxic activities against a range of human cancer cell lines. nih.govrsc.org These compounds, while not explicitly synthesized from this compound in the cited studies, represent the types of molecules where a butyl linker could be incorporated to modulate activity. The exploration of derivatives of this compound in this context could lead to the discovery of new and effective anticancer agents.

Table 3: Examples of Cytotoxic Effects of Novel Synthetic Compounds on Cancer Cells

| Compound Class/Derivative | Cancer Cell Line(s) | Reported IC50/GI50 Values | Reference |

|---|---|---|---|

| 4β-Acrylamidopodophyllotoxin Derivatives | Breast, Oral, Colon, Lung, Ovarian | Ranging from <0.1 to 0.29 μM | nih.gov |

| Substituted Pyrimidines | Mouse Fibroblast 3T3 | Varied, with some showing significant cytotoxicity | researchgate.net |

| Chromeno[2,3-d] nih.govresearchgate.netresearchgate.netdiazaphosphinines | Various Human Cancer Cell Lines | 11.2-500 μg/mL | researchgate.net |

| 2-Cyclopentyloxyanisole Derivatives | Various Human Cancer Cell Lines | 5.13–17.95 μM for most potent compounds | nih.gov |

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in providing a detailed map of the carbon-hydrogen framework of 4-Chlorobutyl acetate (B1210297).

Proton NMR (¹H NMR) spectroscopy of 4-Chlorobutyl acetate provides information about the different types of protons and their immediate chemical environment within the molecule. The spectrum, typically run in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the protons on the acetate methyl group and the butyl chain. chemicalbook.com

The chemical shifts (δ) are influenced by the electronegativity of nearby atoms. For instance, the protons closest to the chlorine atom and the oxygen atom of the ester group are shifted downfield (to a higher ppm value) due to the deshielding effect of these electronegative atoms. pdx.edu The integration of the peaks corresponds to the number of protons giving rise to the signal, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing valuable information about the connectivity of the atoms. ubc.ca

A typical ¹H NMR spectrum of this compound would exhibit the following characteristic signals:

A singlet for the methyl protons of the acetate group.

Triplets for the methylene (B1212753) protons adjacent to the chlorine atom and the oxygen atom.

A multiplet for the two central methylene groups of the butyl chain.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃-C(=O) | ~2.05 | Singlet | 3H |

| -O-CH₂- | ~4.10 | Triplet | 2H |

| -CH₂-Cl | ~3.55 | Triplet | 2H |

| -CH₂-CH₂- | ~1.85 | Multiplet | 4H |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. libretexts.org

The chemical shifts in ¹³C NMR are also influenced by the electronic environment of each carbon atom. The carbonyl carbon of the ester group appears significantly downfield due to the strong deshielding effect of the double-bonded oxygen. The carbons directly attached to the chlorine and oxygen atoms are also shifted downfield compared to the other methylene carbons in the butyl chain. pdx.educhemicalbook.com

A typical ¹³C NMR spectrum of this compound would display the following signals:

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~170.8 |

| -O-CH₂- | ~64.0 |

| -CH₂-Cl | ~44.5 |

| -CH₂-CH₂- | ~29.5, ~26.0 |

| CH₃-C(=O) | ~20.9 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide information about the structure through fragmentation analysis.

In pharmaceutical and chemical manufacturing, ensuring the purity of a compound is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method used for the detection and quantification of trace-level impurities in substances like this compound. nih.govlcms.czchimia.ch This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.govglobalresearchonline.net

The process involves first separating the components of a mixture using liquid chromatography. The separated components then enter the mass spectrometer, where they are ionized. In tandem mass spectrometry (MS/MS), a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are detected. This process provides a high degree of certainty in identifying and quantifying impurities, even at very low concentrations. sepscience.com

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry, particularly for polar molecules. researchgate.net In the context of this compound analysis, ESI can be used to generate intact molecular ions, which is crucial for accurate molecular weight determination. upce.cz

In ESI, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For a compound like this compound, ESI can produce adduct ions, for example, by attaching a sodium ion ([M+Na]⁺) or other cations present in the mobile phase, which can then be detected by the mass spectrometer. americanlaboratory.com This technique is particularly useful in LC-MS applications for the analysis of complex mixtures and the identification of unknown compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis.chemicalbook.comchemsynthesis.com

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. youtube.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum, with the x-axis representing wavenumber (cm⁻¹) and the y-axis representing transmittance or absorbance.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups: the ester group (C=O and C-O) and the alkyl halide group (C-Cl). ponder.inglibretexts.orgpressbooks.pub

Key IR absorption bands for this compound include:

A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. ponder.ing

A C-O stretching vibration from the ester group, which appears in the fingerprint region.

C-H stretching vibrations from the alkyl groups, typically observed around 2850-3000 cm⁻¹. libretexts.org

A C-Cl stretching vibration, which is usually found in the lower wavenumber region of the spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | ~1740 | Strong |

| Alkyl (C-H) | Stretch | ~2850-3000 | Medium to Strong |

| Ester (C-O) | Stretch | ~1240 | Strong |

| Alkyl Halide (C-Cl) | Stretch | ~650-750 | Medium to Weak |

Note: The exact wavenumbers and intensities can be influenced by the sample preparation method and the specific instrument.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and conformational geometry, which is invaluable for the unambiguous structure determination of novel compounds. While this compound is a liquid at room temperature, many of its derivatives, synthesized for applications in pharmaceuticals and materials science, are crystalline solids amenable to X-ray diffraction analysis.

The process involves irradiating a single crystal of a derivative with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct an electron density map of the molecule and, from that, a complete model of the crystal structure.

For derivatives of this compound, this technique would be crucial for:

Confirming Connectivity: Verifying the successful outcome of a synthetic transformation where the chlorobutyl moiety has been modified.

Determining Stereochemistry: Establishing the absolute configuration of chiral centers that may be introduced during synthesis.

Analyzing Intermolecular Interactions: Understanding how molecules of the derivative pack in the solid state, revealing information about hydrogen bonds, van der Waals forces, and other non-covalent interactions that influence the material's bulk properties.

While specific crystallographic data for derivatives of this compound are not broadly published in general literature, the application of this technique is a standard and definitive method for the structural elucidation of new crystalline organic compounds.

Chromatographic Purification and Characterization Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The purification of this compound and its reaction products relies heavily on these methods to isolate compounds of interest from starting materials, byproducts, and other impurities.

Column Chromatography Techniques

Column chromatography is a fundamental and widely used purification technique in organic synthesis, essential for isolating this compound from reaction mixtures. rochester.eduyoutube.com This method separates compounds based on their differential adsorption to a stationary phase packed into a column, and their solubility in a mobile phase (the eluent) that is passed through the column. rochester.eduyoutube.com

For the purification of a moderately polar compound like this compound, silica (B1680970) gel is a common choice for the stationary phase due to its slightly acidic nature. rochester.edu The process involves:

Column Packing: A glass column is packed with a slurry of silica gel and a nonpolar solvent. youtube.comyoutube.com A layer of sand is often added at the top and bottom to prevent disturbance of the silica bed. orgsyn.org

Sample Loading: The crude reaction mixture containing this compound is concentrated and loaded onto the top of the silica gel.

Elution: A solvent or a mixture of solvents (the eluent) is passed through the column. The choice of eluent is critical and is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). youtube.com A common solvent system for compounds of intermediate polarity is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. rochester.edu

Fraction Collection: As the eluent flows through the column, the components of the mixture travel at different rates. Less polar compounds travel faster, while more polar compounds are retained more strongly by the silica gel and move slower. The eluent is collected in a series of fractions, and those containing the pure compound are combined. youtube.com

The effectiveness of the separation depends on factors such as the choice of stationary and mobile phases, the column dimensions, and the flow rate. orgsyn.org For this compound, a gradient elution—where the polarity of the solvent is gradually increased—can be effective for separating it from both less polar impurities and more polar byproducts.

Table 1: Typical Parameters for Column Chromatography Purification

| Parameter | Description | Typical Choice for this compound |

| Stationary Phase | The solid adsorbent that separates the mixture. | Silica Gel |

| Mobile Phase (Eluent) | The solvent that carries the mixture through the column. | Hexane/Ethyl Acetate mixture |

| Elution Method | The technique for passing the eluent through the column. | Isocratic (constant solvent composition) or Gradient (changing solvent composition) |

| Detection Method | Method used to identify which fractions contain the desired compound. | Thin-Layer Chromatography (TLC) |

Dynamic Light Scattering (DLS) for Polymer Conformation Analysis

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and polymers in solution. azonano.comresearchgate.net When this compound is used as a reagent or monomer in the synthesis of polymers, DLS becomes an essential tool for characterizing the resulting macromolecule's behavior in a solvent.

The technique works by illuminating a polymer solution with a laser and measuring the time-dependent fluctuations in the intensity of the scattered light. azonano.com These fluctuations are caused by the Brownian motion of the polymer coils in the solution. patsnap.commit.edu Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. mit.edu

By analyzing the correlation of the intensity fluctuations over time, a diffusion coefficient (D) can be determined. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh) of the polymer coils. mit.eduyoutube.com The hydrodynamic radius is the radius of a hypothetical hard sphere that diffuses at the same rate as the polymer coil and includes solvent molecules that are associated with the polymer chain. mit.edu

DLS provides critical information regarding the conformation of polymers in solution. wyatt.com For example, changes in solvent quality, temperature, or pH can cause a polymer coil to expand or contract, which can be readily monitored by DLS as a change in the hydrodynamic radius. azonano.compatsnap.com This makes DLS a powerful tool for studying stimuli-responsive polymers. patsnap.com

Table 2: Information Obtained from DLS Analysis of Polymers

| Parameter | Symbol | Description | Research Application |

| Hydrodynamic Radius | Rₕ | The effective radius of the polymer coil in solution, including associated solvent. | Determining polymer size and monitoring conformational changes. youtube.com |

| Diffusion Coefficient | D | A measure of the speed of the Brownian motion of the polymer coils. | Directly measured parameter used to calculate Rₕ. youtube.com |

| Polydispersity Index (PDI) | A measure of the broadness of the size distribution. | Assessing the uniformity of the polymer sample. |

Environmental Impact and Fate Research

Assessment of Manufacturing Process Environmental Footprint

The environmental footprint of manufacturing 4-chlorobutyl acetate (B1210297), like other chlorinated aliphatic hydrocarbons, is shaped by the resources consumed and the waste generated. The production processes for chlorinated hydrocarbons often involve raw materials such as ethylene (B1197577) dichloride or vinyl chloride monomer. epa.gov The synthesis typically requires significant energy input for heating, catalysis, and purification steps. A comprehensive life-cycle assessment would evaluate the consumption of raw materials, energy, and water, alongside the generation of air emissions, liquid effluents, and solid waste.

Key factors contributing to the environmental footprint include:

Energy Consumption: The energy sources used (e.g., fossil fuels) directly impact greenhouse gas emissions.

Raw Material Efficiency: The yield of the reaction determines the efficiency of raw material conversion and the quantity of unreacted starting materials that may end up in waste streams.

Solvent Use: If solvents are used in purification, their recovery and recycling rates are critical to minimizing fugitive emissions and waste.

Byproduct Formation: Side reactions can lead to the formation of other chlorinated compounds, which may require separation and specialized disposal, adding to the environmental burden.

While specific data for 4-chlorobutyl acetate is not extensively published, analogies can be drawn from the production of other chlorinated esters and aliphatics, where efforts to create more environmentally friendly processes focus on improving catalyst efficiency and exploring greener synthesis routes. wipo.int

Hazardous Waste Management and Pollution Control Strategies in Production

The production of chlorinated aliphatic compounds generates waste streams that are often classified as hazardous. epa.gov Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, specific wastes from the production of chlorinated aliphatic hydrocarbons are listed as hazardous (e.g., F024 and F025), requiring stringent management protocols. keene.edu

Hazardous waste from the production process can include:

Wastewater Treatment Sludges: These sludges can contain residual solvents, catalysts, and chlorinated byproducts. epa.gov

Spent Solvents: Solvents used for cleaning equipment or in the synthesis process become contaminated and require proper management. ca.gov

Filter Aids and Desiccants: Materials used to purify the product can become saturated with hazardous compounds. keene.edu

Distillation Residues: "Light ends" (more volatile components) and "heavy ends" (less volatile components) from distillation columns are concentrated sources of impurities and byproducts.

Effective pollution control and waste management are integral to minimizing environmental impact.

Table 1: Hazardous Waste Management and Pollution Control Strategies

| Strategy | Description |

|---|---|

| Waste Segregation | Separating different waste streams at the source to prevent cross-contamination and facilitate recycling or appropriate treatment. |

| Solvent Recycling | Utilizing techniques like distillation to recover and reuse spent chlorinated solvents, which is both economically and environmentally beneficial. chlorinated-solvents.eu |

| On-site Treatment | Permitted on-site treatment methods to reduce the volume or toxicity of hazardous waste before disposal. ca.gov |

| Incineration | High-temperature destruction of organic hazardous waste, which must be conducted in permitted facilities with advanced air pollution controls. |

| Secure Landfill | Disposal of treated residues or solid hazardous waste in specially designed landfills to prevent leaching into soil and groundwater. rand.org |

| Closed-Loop Systems | Employing systems where solvents and other materials are continuously recycled within the process, significantly reducing waste generation. chlorinated-solvents.eu |

Environmental Behavior and Degradation Studies

The environmental fate of this compound is determined by its susceptibility to biological and chemical degradation processes.

The biodegradation of this compound in soil and water is expected to proceed through pathways observed for analogous C4 compounds and esters. nih.govresearchgate.net The primary step is likely the enzymatic hydrolysis of the ester bond by microbial esterases, yielding 4-chlorobutanol and acetic acid. researchgate.net

Acetic Acid: This is a simple organic acid that is readily metabolized by a wide range of microorganisms and enters central metabolic pathways like the Krebs cycle.

4-Chlorobutanol: The degradation of this chlorinated alcohol is the rate-limiting step. Microorganisms can dehalogenate chlorinated alkanes through various enzymatic reactions. The pathway would likely involve the oxidation of the alcohol group to an aldehyde and then a carboxylic acid (4-chlorobutanoic acid), followed by cleavage of the carbon-chlorine bond.

While specific kinetic data for this compound is scarce, the rates would be influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of adapted microbial communities. nih.gov The study of phthalate (B1215562) ester biodegradation provides a useful model, where the initial hydrolysis is followed by the degradation of the resulting alcohol and acid moieties. researchgate.net It is crucial to identify intermediate metabolites to ensure that more toxic or persistent compounds are not formed during the degradation process. researchgate.net

Table 2: Proposed Biodegradation Pathway for this compound

| Step | Reactant | Enzyme Class (Postulated) | Product(s) |

|---|---|---|---|

| 1 | This compound | Esterase | 4-Chlorobutanol + Acetic acid |

| 2 | Acetic acid | Various metabolic enzymes | Carbon dioxide + Water (via Krebs Cycle) |

| 3 | 4-Chlorobutanol | Alcohol Dehydrogenase | 4-Chlorobutanal |

| 4 | 4-Chlorobutanal | Aldehyde Dehydrogenase | 4-Chlorobutanoic acid |

| 5 | 4-Chlorobutanoic acid | Dehalogenase | 4-Hydroxybutanoic acid |

Once volatilized into the atmosphere, this compound is subject to photo-oxidation. The dominant degradation process in the troposphere is reaction with hydroxyl (•OH) radicals, which are generated photochemically. bohrium.com Light itself, particularly at wavelengths that reach the lower atmosphere, can also directly photolyze some molecules, though reaction with •OH is typically the main pathway for compounds like esters. whiterose.ac.uk

The photo-oxidation of this compound would likely be initiated by the abstraction of a hydrogen atom by an •OH radical. The resulting alkyl radical then reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂•). This peroxy radical can then undergo further reactions, leading to the formation of various oxygenated products such as aldehydes, ketones, and organic acids, and ultimately, mineralization to CO₂ and HCl. copernicus.org

Risk Assessment and Mitigation Strategies in Industrial Applications

A comprehensive risk assessment for this compound in industrial settings involves evaluating potential exposure routes and implementing strategies to minimize risk to workers and the environment. The indicative environmental risk for industrial chemicals is often categorized based on hazard characteristics and exposure levels.

Risk Assessment Components:

Hazard Identification: Determining the intrinsic hazardous properties of the substance, such as toxicity to aquatic organisms and persistence in the environment.

Exposure Assessment: Quantifying the potential release of the chemical to air, water, and soil during its use, and estimating the concentration in different environmental compartments.

Risk Characterization: Integrating hazard and exposure data to estimate the probability of adverse effects on ecosystems.

Based on the risk characterization, appropriate mitigation strategies are implemented.

Table 3: Risk Mitigation Strategies in Industrial Applications

| Mitigation Strategy | Description |

|---|---|

| Engineering Controls | Using closed-system transfers, fume hoods, and adequate ventilation to minimize worker exposure and fugitive emissions to the atmosphere. |

| Personal Protective Equipment (PPE) | Requiring workers to use appropriate gloves, eye protection, and respiratory protection to prevent direct contact. |

| Spill Prevention and Control | Implementing secondary containment for storage tanks and having spill response plans and materials readily available. |

| Wastewater Treatment | Pre-treating industrial wastewater containing the chemical to degrade or remove it before discharge to municipal sewer systems or surface waters. |

| Substitution | Exploring and using less hazardous or more biodegradable alternatives where technically and economically feasible. ca.gov |

| Worker Training | Educating employees on the hazards of the chemical and safe handling procedures to prevent accidental releases. |

Continuous monitoring and periodic re-evaluation of risks are essential components of a robust chemical management program, particularly as new toxicological or environmental fate data becomes available. nih.gov

Q & A

Q. What are the standard laboratory methods for synthesizing 4-Chlorobutyl acetate, and what reaction conditions optimize yield?

- Methodological Answer : this compound is synthesized via nucleophilic substitution or esterification. Common approaches include:

- Route 1 : Reacting 4-chloro-1-butanol with acetic anhydride in dichloromethane (DCM), catalyzed by triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP). This method achieves 94% yield after extraction and rotary evaporation .

- Route 2 : Catalytic reactions of acetyl chloride with tetrahydrofuran (THF) using Mo(CO)₆ under thermal (100°C, 80% yield) or photolytic conditions (room temperature, 80% yield) .

- Key Variables : Catalyst choice (e.g., Mo(CO)₆ or zinc powder ), solvent (hexane or DCM), and reaction time (3–23 hours).

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points) of this compound?

- Methodological Answer : Discrepancies arise from measurement conditions. For example:

- Boiling point: 81–83°C at 11 mmHg , 92°C at 22 mmHg , and 59–60°C at 1.8 mmHg .

- Density: 1.076 g/mL vs. 1.072 g/mL .

Researchers should: - Standardize pressure/temperature during measurements.

- Cross-validate using techniques like gas chromatography (GC) or refractive index analysis (e.g., 1.435 vs. 1.434 ).

Q. What purification techniques are effective for isolating this compound after synthesis?

- Methodological Answer :

- Liquid-liquid extraction : Use ethyl acetate (EtOAc) to separate the product from aqueous layers, followed by drying over MgSO₄ .

- Distillation : Vacuum distillation at reduced pressure (e.g., 1.8–22 mmHg) to isolate pure product .

- Rotary evaporation : Efficient for solvent removal under controlled temperatures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods (combustible liquid, flash point 64°C ), wear nitrile gloves (skin/eye irritant ), and avoid inhalation (respiratory irritation risk ).

- Storage : Keep sealed at ambient temperature in dry conditions .

Advanced Research Questions

Q. How do catalytic systems like Mo(CO)₆ or zinc powder influence the reaction mechanism and yield of this compound synthesis?

- Methodological Answer :

- Mo(CO)₆ : Facilitates radical intermediates in photolytic reactions, improving yield from 42% (uncatalyzed) to 80% .

- Zinc Powder : Acts as a Lewis acid, enhancing electrophilic substitution in acetyl chloride-THF reactions (87% yield ).

- Mechanistic Analysis : Use NMR or IR spectroscopy (e.g., C=O stretch at 1740 cm⁻¹ ) to track reaction progress.

Q. What role does this compound play in synthesizing pH-responsive polymers or fluorinated surfactants?

- Methodological Answer :

- pH-Responsive Polymers : Reacts with imidazole to form 4-(1H-imidazol-1-yl)butan-1-ol, a monomer for polymerization. Key steps include heating in DMSO and purification via EtOAc extraction .

- Fluorinated Surfactants : Converted to sodium 4-butoxy-1-butylsulfonate (SBBS) via sulfonation, followed by fluorination with KF to yield surfactants with lower environmental impact .

Q. How can researchers resolve contradictions in catalytic efficiency reported across studies?

- Methodological Answer :

- Case Study : Mo(CO)₆ yields 80% under photolytic conditions vs. zinc powder yielding 87% .

- Resolution : Compare reaction parameters (solvent, temperature, catalyst loading) and characterize byproducts via GC-MS or HPLC.

Q. What advanced analytical techniques are essential for characterizing this compound in complex reaction mixtures?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.